molecular formula C20H24N4O4S B2901248 tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate CAS No. 1251704-04-7

tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate

Cat. No.: B2901248
CAS No.: 1251704-04-7
M. Wt: 416.5
InChI Key: QAKNJFORAOFBKT-UHFFFAOYSA-N
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Description

tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate: is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by sulfonamide formation and esterification.

    Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.

    Sulfonamide Formation:

    Esterification: The final step involves the esterification of the sulfonamide intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazolopyridine core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s triazolopyridine core is known for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate
  • tert-butyl 2-(3-methyl-N-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate

Uniqueness

The uniqueness of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate lies in its specific substitution pattern and the presence of the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-[3-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14-8-6-9-16(12-14)24(13-18(25)28-20(3,4)5)29(26,27)17-10-7-11-23-15(2)21-22-19(17)23/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKNJFORAOFBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CN3C2=NN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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